molecular formula C15H19N3O3S B11621338 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B11621338
M. Wt: 321.4 g/mol
InChI Key: UWMBSZPCDVWCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide (PubChem CID: 1568921) is a synthetic small molecule based on a 1,3,4-thiadiazole scaffold, with a molecular formula of C15H19N3O3S and a molecular weight of 315.39 g/mol . This compound has been identified in pharmacological research as a potent and selective small molecule agonist of the human secretin receptor (hSecR), a Class B G protein-coupled receptor (GPCR) . It exhibits comparable efficacy (Emax ~93%) to the natural secretin peptide in stimulating cAMP production in vitro, functioning through a pure agonist mechanism of action . This chemical probe is highly useful for in vitro studies investigating secretin receptor signaling and internalization. It also shows potential as a lead compound for developing first-in-class, orally active therapies for conditions involving secretin receptor pathways, such as heart failure, obesity, type 2 diabetes mellitus, and functional dyspepsia . The compound has demonstrated high selectivity for hSecR over other related GPCRs, including the vasopressin-2 receptor (AVP2R) and a selection of class B GPCRs, making it a valuable tool for specific pharmacological research . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C15H19N3O3S/c1-3-14-17-18-15(22-14)16-13(19)5-4-10-21-12-8-6-11(20-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)

InChI Key

UWMBSZPCDVWCBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with two primary precursors: 2-amino-5-ethyl-1,3,4-thiadiazole and 4-(4-methoxyphenoxy)butanoic acid . The thiadiazole core is synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives, while the butanamide segment is prepared through nucleophilic substitution of 4-methoxyphenol with γ-bromobutyric acid, followed by activation to the acid chloride.

Amide Bond Formation

The critical step involves coupling the thiadiazole amine with the butanamide acid. A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile under inert conditions. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Table 1: Optimization of Coupling Conditions

ParameterOptimal RangeImpact on Yield
SolventAcetonitrileMaximizes solubility of polar intermediates
Temperature25–30°CBalances reaction rate and side reactions
Reaction Time18–24 hoursEnsures >95% conversion
Molar Ratio (EDC:HOBt:Acid)1.2:1.2:1Prevents racemization

Workup and Purification Strategies

Solvent Extraction and Washing

Post-reaction, the crude product is partitioned between ethyl acetate and water. The organic layer is sequentially washed with 5% sodium bicarbonate (to remove unreacted acid), dilute sulfuric acid (to neutralize excess base), and brine (to remove residual water). Anhydrous sodium sulfate is used for drying, followed by rotary evaporation to concentrate the product.

Chromatographic Purification

Column chromatography with a gradient of ethyl acetate/petroleum ether (1:4 to 1:2) resolves impurities, yielding the target compound in >98% purity. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), have been explored as green alternatives to traditional solvents, enhancing yield by 12–15%.

Spectroscopic Characterization and Quality Control

Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.02 (t, J=6.4 Hz, 2H, OCH₂), 6.85–7.25 (m, 4H, aromatic).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C ether).

Purity Assessment

Thin-layer chromatography (TLC) with a mobile phase of hexane/4-methyl-2-pentanone/acetic acid (3:2:1) confirms reaction completion. High-performance liquid chromatography (HPLC) using a C18 column and methanol/water (70:30) achieves a retention time of 5.2 minutes, ensuring ≤0.5% impurities.

Scalability and Industrial Adaptations

Batch vs. Continuous Flow Synthesis

Bench-scale batches (1–10 g) typically achieve 65–70% yields, while continuous flow systems enhance efficiency by 20% through precise temperature control and reduced solvent waste.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Solvent Consumption (L/kg)
Batch (Acetonitrile)6898.5120
Continuous Flow8299.175
Ionic Liquid-Mediated7598.890

Environmental Considerations

The use of ionic liquids reduces volatile organic compound (VOC) emissions by 40%, aligning with green chemistry principles. Recycling protocols for [BMIM][PF6] demonstrate >90% recovery after five cycles without significant activity loss.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : Ethyl groups at the 5-position of thiadiazole (as in the target compound and 4y) balance steric effects and lipophilicity, enhancing cellular uptake .
  • Amide Chain Modifications: The 4-methoxyphenoxy group in the target compound may improve solubility compared to alkyl or phenyl analogs (e.g., 4-phenylbutanamide in ).
  • Activity Trends : Thiadiazoles with sulfur-containing side chains (e.g., thioether in 4y) show higher anticancer activity, while anti-epileptic compounds require optimization for solubility .

Physicochemical Properties

  • Solubility: The 4-methoxyphenoxy group may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., 4-phenylbutanamide) but less than sulfonamide derivatives (e.g., 4-amino-N-(5-ethyl-thiadiazol-2-yl)benzenesulfonamide) .
  • Molecular Weight : ~349 g/mol (estimated), higher than simpler analogs (e.g., 275 g/mol for 4-phenylbutanamide) .

Q & A

Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with the 4-(4-methoxyphenoxy)butanamide moiety. Key steps include nucleophilic substitution, amide bond formation, and purification via recrystallization. Critical parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–90°C), and catalysts like EDCI/HOBt for coupling reactions. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

  • ¹H/¹³C NMR : Confirms the ethyl group on the thiadiazole ring (δ ~1.3 ppm for CH₃, δ ~2.8–3.0 ppm for CH₂), methoxy resonance (δ ~3.8 ppm), and amide protons (δ ~8.0–10.0 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 377.5).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .

Q. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics : To assess bactericidal/fungicidal activity.
  • Biofilm Inhibition : Using crystal violet staining. Controls should include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance purity during synthesis, particularly for scale-up?

  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures for easier removal.
  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP, to reduce byproducts.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for >95% purity. Monitor via TLC and adjust gradient elution .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

  • Prodrug Modification : Introduce ester groups to enhance membrane permeability.
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve half-life .

Q. How do substituents on the thiadiazole ring influence reactivity and target interactions?

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases).
  • Ethyl vs. Methyl Groups : Bulkier ethyl groups may improve hydrophobic binding in enzyme pockets but reduce solubility.
  • Methoxy Positioning : Para-substitution on the phenyl ring optimizes π-π stacking with aromatic residues in targets like DHFR .

Q. What computational methods predict binding affinity with target enzymes, and how do they correlate with experimental data?

  • Molecular Docking (AutoDock Vina) : Models interactions with active sites (e.g., E. coli DNA gyrase). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Models : Correlate substituent electronegativity/logP with MIC values. High correlation (R² >0.8) suggests predictive utility for derivative design .

Q. How should researchers analyze degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • HPLC-MS Analysis : Identify major degradation products (e.g., hydrolysis of the amide bond or oxidation of the thiadiazole ring).
  • Stability Protocols : Recommend storage at –20°C in amber vials under nitrogen to prevent oxidation .

Q. What experimental approaches elucidate the mechanism of action against bacterial targets?

  • Enzyme Inhibition Assays : Test against key targets (e.g., dihydrofolate reductase, β-lactamase) using spectrophotometric methods.
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated bacteria to identify dysregulated pathways.
  • Membrane Permeability Assays : Measure intracellular accumulation via fluorescence (e.g., ethidium bromide uptake) .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins or surfactants (e.g., Tween-80).
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound is ionizable.
  • Nanoformulation : Develop nanoparticles (PLGA or chitosan-based) to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.